2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol
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Description
2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol is a useful research compound. Its molecular formula is C13H17NO2S and its molecular weight is 251.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The exploration of synthetic routes and the chemical behavior of compounds related to 2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol is a significant area of interest. For example, the development of phosphine-catalyzed [4 + 2] annulation methods offers a pathway to highly functionalized tetrahydropyridines, indicating the versatility of related compounds in synthetic chemistry (Zhu, Lan, & Kwon, 2003). This reflects the broader interest in creating complex molecular architectures from simpler precursors, highlighting the synthetic potential of compounds like this compound.
Quantum Mechanical and Spectroscopic Studies
The molecular structure and electronic characteristics of compounds structurally related to this compound have been studied extensively. For instance, quantum mechanical and spectroscopic analyses, including FT-IR, FT-Raman, and UV-Vis studies, have been applied to understand their molecular properties and behavior (Hajam, Saleem, Ali Padhusha, & Ameen, 2021). These studies offer insights into the vibrational frequencies, electronic transitions, and non-linear optical (NLO) behaviors of such compounds, underpinning their potential applications in materials science and molecular electronics.
Antioxidant Activity and Molecular Docking Studies
The investigation into the antioxidant activities of phenolic compounds reveals the importance of functional groups, such as methoxy, phenolic hydroxyl, and carboxylic acid, in enhancing their antioxidant efficacy. Research indicates that these functional groups significantly contribute to the antioxidant properties, which can be correlated with the molecular structure of related compounds (Chen, Yang, Ma, Li, Shahzad, & Kim, 2020). Additionally, molecular docking studies have been employed to understand the interactions between such compounds and biological targets, suggesting potential therapeutic applications.
Applications in Material Science
The development and characterization of new materials also constitute an important research area. For example, the synthesis of novel conjugated polyelectrolytes based on the structural framework similar to this compound demonstrates the application of such compounds in the fabrication of polymer solar cells, highlighting their role as effective electron transport layers (Hu, Wu, Li, Hu, Zhang, Chen, & Chen, 2015).
Environmental and Biochemical Studies
The environmental and biochemical impacts of related compounds have also been assessed, with studies focusing on the toxicity of pyriproxyfen, a pyridine-based pesticide, in vertebrate models. Such research is crucial for understanding the ecological and health implications of chemical compounds used in agriculture and pest control (Maharajan, Muthulakshmi, Nataraj, Ramesh, & Kadirvelu, 2018).
Properties
IUPAC Name |
(3-ethoxy-4-hydroxyphenyl)-pyrrolidin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-2-16-12-9-10(5-6-11(12)15)13(17)14-7-3-4-8-14/h5-6,9,15H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGQMBWEVSVOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200749 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.